molecular formula C55H100N4O30 B12068180 Lyso-ganglioside GM1, bovine

Lyso-ganglioside GM1, bovine

Cat. No.: B12068180
M. Wt: 1297.4 g/mol
InChI Key: YQTZTHWHSZKVRN-AOCPGFNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lyso-ganglioside GM1 (bovine) is a derivative of monosialoganglioside GM1, a glycosphingolipid containing one sialic acid residue. Unlike full GM1, lyso-GM1 lacks the fatty acid moiety attached to the sphingosine backbone, resulting in a structure composed of a hydrophilic carbohydrate chain and a sphingosine base without acyl chains . This modification alters its physicochemical properties, including solubility and membrane interaction dynamics.

Bovine-derived GM1 has historically been used in neurological research and therapy, particularly for neuroprotection and neurorestoration in conditions like Parkinson’s disease (PD) and neonatal hypoxic-ischemic encephalopathy (HIE) . However, its clinical use faced challenges due to concerns over bovine spongiform encephalopathy (BSE) prion contamination and rare immune-mediated adverse effects, such as Guillain-Barré Syndrome (GBS) .

Properties

Molecular Formula

C55H100N4O30

Molecular Weight

1297.4 g/mol

IUPAC Name

(2S,5R)-5-acetamido-2-[(2S,3S,5S)-5-[(2S,3S,5R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(3S,4R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane

InChI

InChI=1S/C55H97N3O30.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(66)27(56)24-79-51-43(75)41(73)45(33(22-62)82-51)84-53-44(76)49(88-55(54(77)78)18-29(67)35(57-25(2)64)48(87-55)37(69)30(68)19-59)46(34(23-63)83-53)85-50-36(58-26(3)65)47(39(71)32(21-61)80-50)86-52-42(74)40(72)38(70)31(20-60)81-52;/h16-17,27-53,59-63,66-76H,4-15,18-24,56H2,1-3H3,(H,57,64)(H,58,65)(H,77,78);1H3/b17-16+;/t27-,28+,29?,30+,31?,32?,33?,34?,35+,36-,37+,38-,39-,40?,41+,42-,43?,44-,45+,46-,47?,48?,49?,50-,51+,52-,53-,55-;/m0./s1

InChI Key

YQTZTHWHSZKVRN-AOCPGFNFSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1C([C@H]([C@@H](C(O1)CO)O[C@H]2[C@H](C([C@H](C(O2)CO)O[C@H]3[C@H](C([C@H](C(O3)CO)O)O[C@H]4[C@H](C([C@H](C(O4)CO)O)O)O)NC(=O)C)O[C@@]5(CC([C@H](C(O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O.N

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O.N

Origin of Product

United States

Preparation Methods

Isolation of Bovine Brain Gangliosides

The initial step in lyso-GM1 preparation involves extracting gangliosides from bovine brain tissue. A native mixture, such as Cronassial® (21% GM1, 40% GD1a, 16% GD1b, 19% GT1b), is subjected to anion-exchange chromatography using DEAE Sephadex™ A-25 columns. Ganglioside classes are eluted via a step gradient of ammonium acetate in methanol, yielding monosialogangliosides (GM1), disialogangliosides (GD1a, GD1b), and trisialogangliosides (GT1b). Subsequent normal-phase (NP) and reverse-phase (RP) chromatographies isolate individual lipoforms, such as d18:1/18:0-GM1 and d20:1/18:0-GM1.

Chemical Deacylation

Selective removal of the fatty acid from GM1 is achieved through alkaline hydrolysis. In a representative protocol:

  • Reagents : 1 M potassium hydroxide in anhydrous 1-propanol.

  • Conditions : 90°C for 20 hours under argon atmosphere.

  • Outcome : Conversion of d18:1/18:0-GM1 to d18:1-lyso-GM1 with concurrent de-N-acetylation of sialic acid residues.

Post-reaction neutralization with ammonium chloride buffer is followed by solvent evaporation and purification via RP chromatography (MeOH/H₂O, 90:40 v/v) and NP chromatography (CHCl₃/MeOH/2.5 M NH₃, 60:40:9 v/v/v). The total yield for this four-step process (isolation, deacylation, purification) is reported at 8.7%.

Enzymatic Deacylation Approaches

Lipase-Mediated Hydrolysis

Enzymatic methods offer specificity for fatty acid removal without affecting sialic acid residues. A phospholipase A₂ (PLA₂)-based protocol involves:

  • Substrate : 20 mg GM1 dissolved in 50 mM Tris-HCl buffer (pH 7.4).

  • Enzyme : 500 units PLA₂ with 0.1% Triton™ X-100 to enhance solubility.

  • Conditions : 37°C for 48 hours with continuous agitation.

Triton™ X-100 outperforms sodium cholate by increasing enzymatic accessibility to the fatty acid ester bond, achieving >90% conversion efficiency. The reaction mixture is purified via dialysis (10 kDa MWCO) and lyophilized to obtain lyso-GM1.

Challenges in Enzymatic Specificity

Despite high yields, enzymatic methods risk partial de-N-acetylation of sialic acid, producing mixed populations of lyso-GM1 and de-N-acetyl lyso-GM1. DE MALDI-TOF MS analysis of bovine-derived products reveals mass peaks at m/z 1,237.24 (de-N-acetyl lyso-GM1) and m/z 1,265.27 (lyso-GM1), reflecting heterogeneity in sphingosine bases (d18:1 vs. d20:1).

Alkaline Saponification and Byproduct Management

Reaction Optimization

Saponification under strongly alkaline conditions provides a cost-effective alternative:

  • Reagents : 0.5 M NaOH in methanol/water (4:1 v/v).

  • Conditions : 60°C for 2 hours.

  • Outcome : Complete fatty acid removal but concomitant de-N-acetylation (~30% byproduct).

Chromatographic Resolution

De-N-acetyl lyso-GM1 is separated from lyso-GM1 using RP-HPLC (C18 column, acetonitrile/water gradient). Quantification via UV detection (λ = 205 nm) shows a 70:30 ratio of lyso-GM1 to de-N-acetyl lyso-GM1.

Sphingoid Base Modification via Olefin Cross Metathesis

Rationale for Chain Length Adjustment

Bovine-derived GM1 contains heterogeneous sphingosine bases (d18:1 and d20:1). Olefin cross metathesis enables the conversion of d20:1-lyso-GM1 to d17:1-lyso-GM1, enhancing compatibility with synthetic standards.

Synthetic Protocol

  • Catalyst : Grubbs’ second-generation catalyst (5 mol%).

  • Conditions : CH₂Cl₂, 40°C, 12 hours.

  • Yield : 65% after silica gel chromatography (CHCl₃/MeOH/H₂O, 60:35:8 v/v/v).

Analytical Characterization of Lyso-GM1

Thin-Layer Chromatography (TLC)

TLC on silica gel 60 plates (CHCl₃/MeOH/0.2% CaCl₂, 60:35:8 v/v/v) resolves lyso-GM1 (Rf = 0.42) from GM1 (Rf = 0.55). Staining with resorcinol-HCl confirms sialic acid retention.

Mass Spectrometric Validation

DE MALDI-TOF MS in negative ion mode identifies:

  • Lyso-GM1 : [M−H]⁻ at m/z 1,265.27 (d18:1) and 1,307.29 (d20:1).

  • De-N-acetyl lyso-GM1 : [M−H]⁻ at m/z 1,237.24 (d18:1) and 1,279.26 (d20:1).

Comparative Evaluation of Preparation Methods

Method Yield Purity Byproducts Scalability
Chemical Deacylation8.7%>95%De-N-acetyl formsModerate
Enzymatic Hydrolysis>90%85–90%MinimalHigh
Alkaline Saponification70%70%SignificantLow

Enzymatic approaches offer superior yields and specificity, whereas chemical methods enable sphingosine customization for analytical applications . Alkaline saponification remains limited by byproduct formation, necessitating additional purification steps.

Chemical Reactions Analysis

Types of Reactions

Lyso-ganglioside GM1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions include modified gangliosides with altered functional groups, which can be used for various biochemical studies and therapeutic applications .

Scientific Research Applications

Biological Functions

  • Neuroprotection and Neurotrophy
    • Lyso-ganglioside GM1 has been shown to promote neurite outgrowth and support neuronal survival. This property is particularly relevant for conditions such as traumatic brain injuries and neurodegenerative diseases like Parkinson's disease .
    • The compound's neuroprotective effects are attributed to its ability to modulate signaling pathways involved in cell survival and differentiation.
  • Role in Immune Response
    • Gangliosides, including lyso-ganglioside GM1, serve as ligands for immune receptors and can modulate immune responses. They have been implicated in the activation of natural killer T cells, which are essential for immune surveillance and response against tumors .
  • Pathological Implications
    • Alterations in ganglioside metabolism can lead to lysosomal storage diseases such as GM1 gangliosidosis, highlighting the importance of understanding these compounds in both health and disease contexts .

Drug Development

  • Targeted Drug Delivery
    • Lyso-ganglioside GM1 has been explored as a component in drug delivery systems due to its ability to interact with specific receptors on target cells. This characteristic can enhance the efficacy of therapeutic agents by facilitating their entry into cells .
  • Biomarkers for Disease
    • The presence and levels of gangliosides can serve as biomarkers for various diseases, including cancers and neurodegenerative disorders. Research has indicated that specific gangliosides can be used to develop diagnostic tools for early disease detection .

Clinical Use

  • Commercial Products
    • Lyso-ganglioside GM1 is included in some commercial formulations aimed at treating central nervous system injuries and neurodegenerative conditions. For instance, products like Sygen™ utilize gangliosides for their neuroprotective properties in clinical settings .

Research Findings

Recent studies have focused on the synthesis and characterization of lyso-ganglioside GM1 analogs to better understand their biological activities and therapeutic potential:

  • A modular chemoenzymatic cascade strategy has been developed for the large-scale synthesis of gangliosides, allowing researchers to create various analogs with tailored properties. This method enhances the availability of structurally defined gangliosides necessary for pharmacological research .
  • Investigations into the ceramide composition of bovine-derived gangliosides have revealed significant variations that impact their biological activity. Understanding these differences is crucial for optimizing therapeutic applications and ensuring safety in clinical use .

Case Studies

Study TitleFocusFindings
Bovine GM1 GangliosidosisGenetic disorderExamined the genetic basis and pathological features associated with GM1 gangliosidosis in calves, providing insights into lysosomal storage disorders .
Binding Analyses of ToxinsImmunologyInvestigated how lyso-GM1 interacts with bacterial toxins, highlighting its role in bacterial infection dynamics .
Synthesis of GM1 AnaloguesDrug DevelopmentReported on the successful synthesis of various GM1 analogs using enzymatic methods, paving the way for new drug formulations .

Mechanism of Action

The mechanism of action of lyso-ganglioside GM1 involves its interaction with membrane receptors, particularly the tyrosine kinase receptor TrkA. This interaction activates signaling pathways that promote neuronal differentiation and neuroprotection. The oligosaccharide portion of lyso-ganglioside GM1 is crucial for this interaction, as it mediates the binding to TrkA and subsequent activation of downstream signaling cascades .

Comparison with Similar Compounds

Structural and Source-Based Differences

Table 1: Structural and Source Comparison of GM1 Variants
Compound Source Key Structural Features Fatty Acid Presence
Lyso-GM1 (bovine) Bovine brain Sphingosine + oligosaccharide chain; no acyl chain No
GM1 (ovine brain) Ovine brain Intact ceramide (sphingosine + C18:0 fatty acid) Yes
GM1 Sphinganine (bovine) Bovine brain Sphinganine (dihydrosphingosine) backbone Yes
C18:0 GM1-d5 (synthetic) Synthetic Isotopically labeled (deuterated) C18:0 fatty acid Yes
GD3 (bovine milk) Bovine milk Disialylated ganglioside; dominant in bovine milk Yes
  • Lyso-GM1 vs.
  • Species-Specific Variations : Bovine milk gangliosides are rich in GD3 (80%) and GM3, unlike human milk, which contains higher GM1 levels (10-fold higher GM1 than bovine milk) . This impacts functional roles, as GM1 is a receptor for bacterial enterotoxins (e.g., V. cholerae), making human milk more protective against infections .

Functional and Clinical Differences

Table 2: Functional and Clinical Comparisons
Compound Bioactivity Clinical Applications Safety Concerns
Lyso-GM1 (bovine) Binds anti-GM1 antibodies; potential immune modulation Limited clinical use due to historical GBS risks Anti-lyso-GM1 antibodies linked to Sydenham’s chorea
GM1 (porcine) Neuroprotection, neurite outgrowth PD, stroke, HIE (e.g., Sygen®) No GBS association in 1M+ patients
GD3 (bovine milk) Intestinal barrier protection Mitigates LPS-induced inflammation in preclinical models No reported immune risks
Synthetic GM1-d5 Analytical standardization Used as a reference in LC-MS/MS studies No biological safety data
  • Neuroprotective Efficacy : Full GM1 (porcine or bovine) demonstrates neurorestorative effects in HIE, improving neonatal behavioral neurological assessment (NBNA) scores and reducing oxidative stress markers (e.g., nitrative stress) . Lyso-GM1’s efficacy remains less studied, though its structural simplicity may enhance bioavailability.
  • Immune Interactions : Anti-lyso-GM1 antibodies are implicated in autoimmune neurological disorders, suggesting lyso-GM1 may act as an autoantigen . In contrast, porcine GM1 lacks this association, likely due to differences in glycosylation or sourcing .

Analytical and Industrial Considerations

Bovine-derived GM1 standards are heterogeneous, containing mixed molecular species (e.g., varying acyl chain lengths), complicating reproducibility in research . Synthetic variants like C18:0 GM1-d5 provide standardized alternatives for mass spectrometry, achieving detection limits as low as 50 ng/mL .

Biological Activity

Lyso-ganglioside GM1, derived from bovine brain gangliosides, is a significant glycosphingolipid characterized by the absence of the fatty acid moiety found in its parent compound, GM1. This unique structure imparts distinct biological activities, particularly in neurobiology and cell signaling. The compound plays critical roles in various physiological processes, especially within the central nervous system (CNS).

Lyso-ganglioside GM1 exhibits several biological activities that are crucial for neuronal function and protection:

  • Cell Signaling Modulation : It interacts with membrane receptors such as TrkA, activating signaling pathways that promote neuronal differentiation and neuroprotection. This binding is facilitated by the oligosaccharide portion of lyso-GM1, which is essential for downstream signaling cascades that regulate neuronal functions.
  • Neuroprotection : Research indicates that lyso-ganglioside GM1 can protect neurons from apoptosis and promote survival under stress conditions, such as oxidative stress or neurotoxic insults.
  • Interaction with Toxins : Lyso-GM1 has been shown to bind to various bacterial toxins, including the vacuolating cytotoxin (VacA) from Helicobacter pylori. This binding neutralizes VacA's activity and prevents its internalization into gastric epithelial cells, demonstrating a protective role against bacterial infections .

Case Study: Interaction with Amyloid Beta Peptides

A recent study demonstrated that non-micellar GM1 can modulate the aggregation of amyloid beta (Aβ) peptides, which are implicated in Alzheimer's disease. The study found that GM1 promotes the formation of stable, short protofibrils of Aβ40 that are cytotoxic. This suggests a dual role for GM1 in both promoting aggregation and potentially mediating neurotoxic effects associated with Alzheimer's pathology .

Case Study: Autoimmune Neuropathies

Elevated levels of antibodies against GM1 ganglioside have been associated with autoimmune neuropathies. A study examined the variability in antibody populations among patients with Guillain-Barré syndrome (GBS). It was found that different patients exhibited distinct reactivity patterns to GM1 and related gangliosides, indicating a complex immune response that could influence disease outcomes .

Comparative Biological Activity Table

Biological ActivityLyso-ganglioside GM1Ganglioside GM1
Cell SignalingYesYes
NeuroprotectionYesYes
Binding to ToxinsYesLimited
Modulation of Aβ AggregationYesYes
Interaction with Autoimmune AntibodiesYesYes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.